molecular formula C15H14N2O6S B3010884 N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide CAS No. 896266-90-3

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide

Cat. No.: B3010884
CAS No.: 896266-90-3
M. Wt: 350.35
InChI Key: MJVRHGJIFIZGNX-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide: is an organic compound with the molecular formula C15H14N2O5S This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products:

    Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.

    Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.

    Oxidation: this compound sulfone.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

    N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methylsulfonyl group.

    N-(4-methoxy-2-nitrophenyl)benzenesulfonamide: Similar structure but has a sulfonamide group instead of a benzamide group.

Uniqueness:

  • The presence of both the methylsulfonyl and benzamide groups in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide provides unique reactivity and stability compared to its analogs.
  • The combination of functional groups allows for diverse chemical transformations and potential applications in various fields.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRHGJIFIZGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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